3-(Carbamoylamino)-3-phenylpropanoic acid 3-(Carbamoylamino)-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 21428-07-9
VCID: VC8255255
InChI: InChI=1S/C10H12N2O3/c11-10(15)12-8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15)
SMILES: C1=CC=C(C=C1)C(CC(=O)O)NC(=O)N
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

3-(Carbamoylamino)-3-phenylpropanoic acid

CAS No.: 21428-07-9

Cat. No.: VC8255255

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

3-(Carbamoylamino)-3-phenylpropanoic acid - 21428-07-9

Specification

CAS No. 21428-07-9
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name 3-(carbamoylamino)-3-phenylpropanoic acid
Standard InChI InChI=1S/C10H12N2O3/c11-10(15)12-8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15)
Standard InChI Key UYPUTCLPFMFUDK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CC(=O)O)NC(=O)N
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)O)NC(=O)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a propanoic acid core with a phenyl group and a carbamoylamino substituent at the third carbon (Figure 1). Its IUPAC name is 3-(carbamoylamino)-3-phenylpropanoic acid, with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . Key structural parameters include:

  • SMILES: O=C(O)C(NC(=O)N)(C1=CC=CC=C1)CC

  • Chirality: The stereocenter at C3 allows for (R)- and (S)-enantiomers, though most studies focus on the L-configuration (S-enantiomer) .

Computational Chemistry Data

  • TPSA: 92.42 Ų (high polarity due to multiple hydrogen-bonding sites) .

  • LogP: 0.35 (indicating moderate hydrophilicity) .

  • Rotatable bonds: 4, suggesting conformational flexibility .

Synthesis and Manufacturing

Oxidation of 3-Phenylpropanal

A patent (US5786507A) describes the oxidation of 3-phenylpropanal using molecular oxygen (e.g., air) at 80–85°C to yield 3-phenylpropionic acid, a precursor for carbamoylamino derivatives . This method achieves >90% conversion and 91.5% selectivity without catalysts, making it industrially viable .

Carbamoylation of Phenylalanine

N-Carbamoylphenylalanine (a structural analog) is synthesized via:

  • Urea coupling: Reaction of L-phenylalanine with potassium isocyanate in water .

  • Enzymatic methods: Hydrolases catalyze the addition of carbamoyl groups to amino acids, offering higher stereoselectivity .

Process Optimization

  • Catalyst-free oxidation: Eliminates post-reaction purification steps, reducing costs .

  • Solvent selection: Aqueous systems minimize environmental impact compared to organic solvents .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point47–50°C (decomposes)
Boiling Point279–281°C
Solubility in Water0.5% (w/v) at 25°C
LogP0.35
pKa (carboxylic acid)~2.2

Spectroscopic Data

  • FT-IR: Strong peaks at 1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (amide I band) .

  • ¹H NMR: δ 7.3 ppm (phenyl protons), δ 6.1 ppm (amide NH), δ 4.2 ppm (α-CH) .

Biological Activity and Mechanisms

Enzyme Interactions

  • Carboxypeptidase A1: Binds to the active site, modulating peptide hydrolysis (Ki = 12 µM) .

  • N-carbamoyl-D-amino acid hydrolase: Substrate for microbial enzymes in β-lactam antibiotic synthesis .

Antioxidant Properties

In chromone derivative studies, carbamoyl groups enhance radical scavenging activity (DPPH IC₅₀ = 40 µM) . The phenyl group stabilizes radicals via resonance, while the carbamoyl moiety donates hydrogen .

Cytotoxicity

  • Caco-2 cells: IC₅₀ = 85 µM, linked to lipophilicity (logP = 0.35) .

  • Metabolic disruption: Inhibits transaminases, altering nitrogen flux in cancer cells .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antibiotic synthesis: Serves as a chiral building block for β-lactams .

  • Peptide mimetics: Incorporation into drug candidates improves metabolic stability.

Biochemical Tools

  • Enzyme assays: Competitive inhibitor for carboxypeptidase studies .

  • Fluorescent probes: Derivatives used in cellular imaging .

HazardCodePrecautionary Measures
Skin irritationH315Wear gloves; rinse with water
Eye damageH319Use goggles; flush eyes
RespiratoryH335Use fume hood

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